![molecular formula C21H17NO3 B2825450 2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 503432-63-1](/img/structure/B2825450.png)
2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a furan ring, a dihydropyridine ring, and an indene-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Dihydropyridine Ring: This can be achieved via the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling of the Furan and Dihydropyridine Rings: The furan ring is then coupled with the dihydropyridine ring through a series of reactions involving reagents such as organolithium or Grignard reagents.
Formation of the Indene-Dione Moiety: The final step involves the formation of the indene-dione moiety, which can be achieved through cyclization reactions involving appropriate diketone precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the furan and dihydropyridine rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Materials Science: Due to its unique structural features, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhib
特性
IUPAC Name |
2-[1-(furan-2-ylmethyl)-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-13-10-15(11-14(2)22(13)12-16-6-5-9-25-16)19-20(23)17-7-3-4-8-18(17)21(19)24/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXSZWHQYPAFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1CC4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
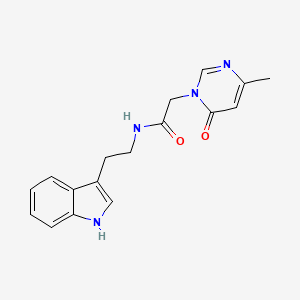
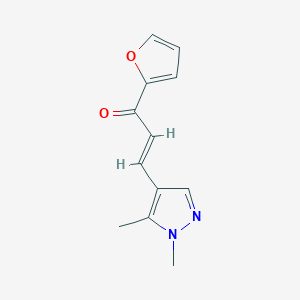
![Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate](/img/structure/B2825370.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2825371.png)

![N-(2-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825376.png)
![3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825377.png)
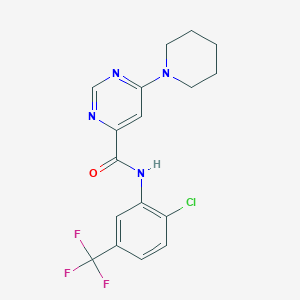
![7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B2825380.png)
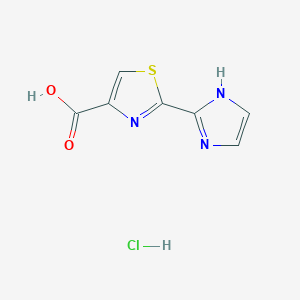
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2825384.png)
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile](/img/structure/B2825385.png)
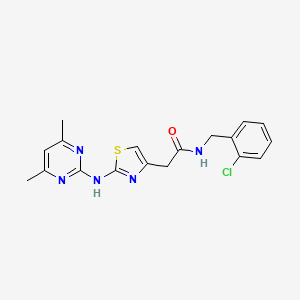
![tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B2825389.png)
